molecular formula C13H14Cl2N2 B1668926 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline CAS No. 149028-28-4

1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

Cat. No. B1668926
M. Wt: 269.17 g/mol
InChI Key: WTPSHLVHJOJDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CI-1002 is a novel anticholinesterase and muscarinic antagonist. The combined effect of AChE inhibition and muscarinic antagonism distinguishes PD 142676 from other anticholinesterases, and may be useful in treating the cognitive dysfunction of AD and produce fewer peripheral side effects.

properties

CAS RN

149028-28-4

Product Name

1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

Molecular Formula

C13H14Cl2N2

Molecular Weight

269.17 g/mol

IUPAC Name

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

InChI

InChI=1S/C13H14Cl2N2/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9/h6-7H,1-5,8H2

InChI Key

WTPSHLVHJOJDIF-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl

Canonical SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl

Appearance

Solid powder

Other CAS RN

149028-28-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino(2,1-b)quinazoline
CI 1002
PD 142676
PD-142676

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline
Reactant of Route 2
1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

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